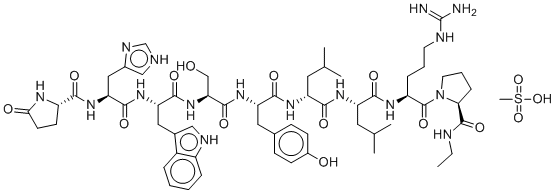Leuprolide mesylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Leuprolide mesylate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), functioning as a GnRH agonist. It is characterized by its greater potency compared to the natural hormone, making it effective in modulating hormone levels in various medical conditions. The chemical name for leuprolide mesylate is 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide mesylate, with a molecular formula of and an average molecular weight of approximately 1305.52 g/mol .
Leuprolide mesylate is typically administered via subcutaneous injection, with formulations designed to release the active ingredient over extended periods, such as six months . The drug is utilized primarily in the treatment of hormone-sensitive conditions, including advanced prostate cancer, endometriosis, and central precocious puberty.
Leuprolide mesylate acts through its interaction with GnRH receptors, leading to the modulation of gonadotropin hormones (luteinizing hormone and follicle-stimulating hormone) and subsequent sex steroid levels. Initially, administration of leuprolide results in a transient increase in these hormones, followed by downregulation due to prolonged receptor activation. This mechanism underlies its therapeutic effects in reducing testosterone and estrogen levels .
As a GnRH agonist, leuprolide mesylate exhibits significant biological activity by binding to GnRH receptors. This binding triggers a cascade that initially increases gonadotropin release but ultimately leads to decreased secretion of sex steroids due to receptor desensitization. The clinical efficacy of leuprolide is evident in its ability to manage conditions driven by excess sex hormones, such as prostate cancer and endometriosis .
The synthesis of leuprolide mesylate involves solid-phase peptide synthesis techniques, which allow for the precise assembly of the peptide chain. This method typically includes:
- Activation of Amino Acids: The amino acids are activated using coupling reagents.
- Sequential Coupling: Amino acids are sequentially added to a resin-bound peptide chain.
- Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.
- Formation of Mesylate Salt: The final product is treated with methanesulfonic acid to form leuprolide mesylate .
Leuprolide mesylate has several clinical applications:
- Prostate Cancer: Used as a frontline therapy for advanced prostate cancer by reducing testosterone levels.
- Endometriosis: Helps manage symptoms by lowering estrogen production.
- Central Precocious Puberty: Effective in delaying premature sexual maturation in children .
Leuprolide mesylate can interact with various drugs, potentially altering their pharmacokinetics or pharmacodynamics. Notable interactions include:
- Alendronic Acid: May increase the risk of myopathy when combined with leuprolide.
- Abacavir: Leuprolide may decrease the excretion rate of abacavir .
These interactions necessitate careful monitoring when leuprolide is prescribed alongside other medications.
Leuprolide mesylate shares similarities with other GnRH analogs but has unique characteristics that distinguish it from them. Below are some comparable compounds:
| Compound Name | Type | Unique Features |
|---|---|---|
| Triptorelin | GnRH Agonist | Longer half-life; used primarily for prostate cancer |
| Goserelin | GnRH Agonist | Administered as an implant; used for breast cancer |
| Buserelin | GnRH Agonist | Primarily used in veterinary medicine |
| Nafarelin | GnRH Agonist | Nasal spray formulation; used for endometriosis |
Leuprolide's unique D-amino acid substitution enhances its stability and prolongs its half-life compared to natural GnRH, making it particularly effective in clinical settings requiring sustained hormonal suppression .
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Drug Indication
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
2: du BA, Meier W, Lück HJ, Emon G, Moebus V, Schroeder W, Costa S, Bauknecht T, Olbricht S, Jackisch C, Richter B, Wagner U. Chemotherapy versus hormonal treatment in platinum- and paclitaxel-refractory ovarian cancer: a randomised trial of the German Arbeitsgemeinschaft Gynaekologische Onkologie (AGO) Study Group Ovarian Cancer. Ann Oncol. 2002 Feb;13(2):251-7. PubMed PMID: 11886002.
3: Ogawa T, Dobrinski I, Brinster RL. Recipient preparation is critical for spermatogonial transplantation in the rat. Tissue Cell. 1999 Oct;31(5):461-72. PubMed PMID: 10612257.
4: Vecino P, Uranga JA, Aréchaga J. Suppression of spermatogenesis for cell transplantation in adult mice. Protoplasma. 2001;217(4):191-8. PubMed PMID: 11732311.
5: Udagawa K, Ogawa T, Watanabe T, Yumura Y, Takeda M, Hosaka M. GnRH analog, leuprorelin acetate, promotes regeneration of rat spermatogenesis after severe chemical damage. Int J Urol. 2001 Nov;8(11):615-22. PubMed PMID: 11903688.
6: Mathew P, Pisters LL, Wood CG, Papadopoulos JN, Williams DL, Thall PF, Wen S, Horne E, Oborn CJ, Langley R, Fidler IJ, Pettaway CA. Neoadjuvant platelet derived growth factor receptor inhibitor therapy combined with docetaxel and androgen ablation for high risk localized prostate cancer. J Urol. 2009 Jan;181(1):81-7; discussion 87. doi: 10.1016/j.juro.2008.09.006. Epub 2008 Nov 13. PubMed PMID: 19012911.
7: Kaplow R. Innovations in antineoplastic therapy. Nurs Clin North Am. 2005 Mar;40(1):77-94. Review. PubMed PMID: 15733948.








